molecular formula C4H4F3NO2 B1466055 1,1,1-Trifluoro-3-nitrobut-2-ene CAS No. 401-66-1

1,1,1-Trifluoro-3-nitrobut-2-ene

Cat. No.: B1466055
CAS No.: 401-66-1
M. Wt: 155.08 g/mol
InChI Key: LCWQUYWZQHRBAS-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-nitrobut-2-ene is an organic compound with the molecular formula C₄H₄F₃NO₂ It is characterized by the presence of trifluoromethyl and nitro functional groups attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-3-nitrobut-2-ene can be synthesized through a three-component Grob cyclization reaction. This involves the reaction of this compound with 1,3-dicarbonyl compounds (such as ethyl acetoacetate, acetylacetone, or benzoylacetone) and ammonia or primary aliphatic amines . The reaction typically proceeds under mild conditions and results in the formation of substituted pyrroles.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced using standard organic synthesis techniques involving the aforementioned Grob cyclization reaction. The scalability of this method makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-nitrobut-2-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1,1-Trifluoro-3-nitrobut-2-ene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-3-nitrobut-2-ene involves its participation in various chemical reactions. For example, in the Grob cyclization reaction, the compound acts as an electrophile, reacting with nucleophiles such as 1,3-dicarbonyl compounds and amines to form substituted pyrroles . The trifluoromethyl and nitro groups enhance the electrophilic nature of the compound, facilitating these reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-3-nitrobut-2-ene is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its chloro and bromo analogs

Properties

IUPAC Name

1,1,1-trifluoro-3-nitrobut-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F3NO2/c1-3(8(9)10)2-4(5,6)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWQUYWZQHRBAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1-Trifluoro-3-nitrobut-2-ene
Reactant of Route 2
1,1,1-Trifluoro-3-nitrobut-2-ene

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